molecular formula C7H2BrFN2O2 B13480000 4-Bromo-2-fluoro-6-nitrobenzonitrile

4-Bromo-2-fluoro-6-nitrobenzonitrile

Cat. No.: B13480000
M. Wt: 245.01 g/mol
InChI Key: YHJSZPNZIKXNDG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitrobenzonitrile is a nitroaromatic compound that serves as a versatile and valuable synthetic building block in advanced chemical research. Its structure incorporates multiple functional groups—bromine, fluorine, and a nitro group—on an aromatic benzonitrile core, making it a key intermediate for constructing complex molecules, particularly in the development of novel heterocyclic compounds and pharmaceutical scaffolds. The presence of these orthogonal reactive handles allows researchers to engage in sequential cross-coupling and nucleophilic substitution reactions, enabling efficient and diverse molecular assembly. Nitroaromatic compounds, as a class, are of significant interest in environmental and toxicological studies. Research using the ciliate Tetrahymena pyriformis has shown that certain nitroaromatics can exhibit toxicity, with mechanisms potentially involving hydrophobicity-driven transport and intrinsic electrophilic reactivity . The electrophilicity may be linked to the reduction of the nitro group or the compound's tendency to act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions . The specific substitution pattern on the aromatic ring, as seen in this compound, is a critical factor that can influence its biological activity and physicochemical behavior . This reagent is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

4-bromo-2-fluoro-6-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H

InChI Key

YHJSZPNZIKXNDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)F)Br

Origin of Product

United States

Preparation Methods

4-Bromo-2-fluoro-6-nitrobenzonitrile contains three key substituents on a benzene ring: a bromine atom at position 4, a fluorine atom at position 2, and a nitro group at position 6, along with a nitrile (-CN) group. The presence of strongly electron-withdrawing groups (fluoro, nitro, and nitrile) influences the reactivity and regioselectivity of substitution reactions during synthesis. The main synthetic challenge is the selective introduction and preservation of these groups under compatible reaction conditions.

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 4-Bromo-2-fluoro-6-nitrobenzonitrile typically involves:

Specific Synthetic Routes

Route via 2-Fluoro-4-nitroaniline Intermediate

One well-documented method starts from 2-fluoro-4-nitroaniline , which is converted to the corresponding diazonium salt, followed by bromination and cyanation steps:

  • Step 1: Diazotization of 2-fluoro-4-nitroaniline to form the diazonium salt.
  • Step 2: Sandmeyer reaction using cuprous bromide to replace the diazonium group with bromine, yielding 2-fluoro-4-bromonitrobenzene.
  • Step 3: Cyanation of the bromide via nucleophilic substitution with cuprous cyanide in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (140–160 °C).

This route benefits from mild reaction conditions and relatively accessible intermediates, producing the target compound as yellow crystalline solids with purity ≥ 99% (HPLC).

Route via Halogen Exchange on 2-Chloro-4-nitrobenzonitrile

Another approach involves halogen exchange:

  • React 2-chloro-4-nitrobenzonitrile with potassium fluoride (KF) under nucleophilic aromatic substitution conditions to replace chlorine with fluorine, yielding 2-fluoro-4-nitrobenzonitrile.
  • Bromination at the 4-position can then be performed using bromine under controlled conditions or via a diazotization-bromination sequence to introduce the bromine substituent.

This method is limited by the availability of 2-chloro-4-nitrobenzonitrile and requires careful control of reaction conditions to avoid side reactions.

Multi-step Synthesis from 2-Fluoro-4-bromotoluene

A more extended synthesis involves:

  • Nitration of 2-fluoro-4-bromotoluene to introduce the nitro group at the 6-position.
  • Oxidation of the methyl group to the nitrile via intermediate oxidation steps (to aldehyde, acid, amide) followed by dehydration.

This sequence requires careful temperature control during nitration (e.g., -5 to +5 °C) and uses strong acids (H₂SO₄/HNO₃) for nitration, followed by oxidation reagents such as chromium trioxide or manganese dioxide.

Reaction Conditions and Yields

Step Reagents / Conditions Temperature (°C) Time (h) Yield (%) Notes
Diazotization of 2-fluoro-4-nitroaniline NaNO₂, HCl, 0–5 °C 0–5 1–2 >95 Formation of diazonium salt
Bromination (Sandmeyer) CuBr, aqueous solution 70–100 0.5–1 80–90 Replacement of diazonium by bromine
Cyanation CuCN, NMP solvent 140–160 3–7 75–85 Nucleophilic substitution of bromide
Halogen exchange (Cl → F) KF, polar aprotic solvent (e.g., DMF) 70–100 4–6 60–75 SNAr fluorination
Nitration H₂SO₄/HNO₃ mixture -5 to +5 1–2 70–80 Electrophilic aromatic substitution
Oxidation of methyl to nitrile CrO₃ or MnO₂, acidic conditions 60–90 4–8 50–65 Multi-step oxidation

Data compiled from patent literature and peer-reviewed sources.

Mechanistic Insights and Considerations

  • The fluorine substituent at position 2 activates the aromatic ring towards nucleophilic substitution due to its strong electron-withdrawing effect, facilitating halogen exchange or cyanation.
  • The nitro group at position 6 stabilizes the intermediate anions formed during substitution, enhancing regioselectivity.
  • Diazotization followed by Sandmeyer-type reactions are efficient for introducing bromine selectively at position 4.
  • Cyanation using cuprous cyanide is favored in polar aprotic solvents at elevated temperatures to achieve good yields.
  • Careful control of temperature and reaction time is critical to avoid side reactions such as over-bromination or decomposition.

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Advantages Limitations
1 2-Fluoro-4-nitroaniline Diazotization → Bromination → Cyanation Mild conditions, high purity Requires 2-fluoro-4-nitroaniline
2 2-Chloro-4-nitrobenzonitrile Halogen exchange (Cl → F) → Bromination Direct fluorination Limited availability of starting material
3 2-Fluoro-4-bromotoluene Nitration → Oxidation to nitrile Uses commercially available toluene derivatives Multi-step, moderate overall yield

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, NAS with an amine can yield an aromatic amine derivative, while EAS with a nitrating agent can introduce additional nitro groups to the aromatic ring.

Scientific Research Applications

4-Bromo-2-fluoro-6-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-nitrobenzonitrile is primarily based on its ability to undergo nucleophilic and electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups on the aromatic ring enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-2-fluoro-6-nitrobenzonitrile Br (4), F (2), NO₂ (6), CN (1) C₈H₃BrFN₂O₂ ~245.01 High reactivity due to electron-deficient aromatic ring Inferred
4-Bromo-2-fluoro-6-methoxybenzonitrile Br (4), F (2), OCH₃ (6), CN (1) C₈H₅BrFNO 230.92 95%+ purity; used in pharmaceutical intermediates
4-Bromo-2-fluoro-5-methylbenzonitrile Br (4), F (2), CH₃ (5), CN (1) C₈H₅BrFN 214.04 Methyl group enhances lipophilicity
6-Amino-3-bromo-2-fluorobenzonitrile Br (3), F (2), NH₂ (6), CN (1) C₇H₄BrFN₂ 215.03 Amino group enables further functionalization
4-Bromo-5-fluoro-2-nitrophenol Br (4), F (5), NO₂ (2), OH (1) C₆H₃BrFNO₃ 236.00 Phenolic OH increases solubility; similarity score 0.85

Key Findings

Substituent Effects on Reactivity: The nitro group in 4-bromo-2-fluoro-6-nitrobenzonitrile makes it more electron-deficient compared to analogs like 4-bromo-2-fluoro-6-methoxybenzonitrile (methoxy is electron-donating). This difference may accelerate reactions such as nucleophilic aromatic substitution . 6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4) replaces nitro with an amino group, reducing electron withdrawal and enabling participation in diazotization or amidation reactions .

Positional Isomerism: 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9) demonstrates how substituent positions affect properties. The nitro group at position 2 (vs. 6 in the target compound) and phenolic OH group alter solubility and acidity (pKa ~8-10 for nitrophenols) .

2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5) replaces nitrile with an amine, making it a precursor for azo dyes or agrochemicals .

Biological Activity

4-Bromo-2-fluoro-6-nitrobenzonitrile is a halogenated benzonitrile derivative that has garnered attention for its potential biological activities. This compound features a unique arrangement of electron-withdrawing groups, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-fluoro-6-nitrobenzonitrile is C7H3BrFN2O2C_7H_3BrFN_2O_2, with a molecular weight of approximately 232.01 g/mol. The structural characteristics include:

  • Bromine at the para position (position 4)
  • Fluorine at the meta position (position 2)
  • Nitro group at the ortho position (position 6)

These substituents significantly affect the compound's electronic properties, enhancing its nucleophilicity and potential for interaction with various biological molecules.

Biological Activity

Research indicates that compounds similar to 4-Bromo-2-fluoro-6-nitrobenzonitrile exhibit various biological activities, including antimicrobial and anticancer properties. The specific biological activities attributed to this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular detoxification processes, potentially affecting metabolic pathways.
  • Anticancer Potential : Similar benzonitrile derivatives have shown promise in cancer research, suggesting that 4-Bromo-2-fluoro-6-nitrobenzonitrile could be investigated for its cytotoxic effects against cancer cell lines.

Case Studies

  • Anticancer Activity : A study examining the cytotoxic effects of halogenated benzonitriles found that compounds with similar structures to 4-Bromo-2-fluoro-6-nitrobenzonitrile exhibited significant inhibition of cancer cell growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer agent.
  • Enzyme Interaction Studies : Research has shown that halogenated benzonitriles can interact with specific enzymes, leading to altered biochemical pathways. For instance, studies have indicated that these compounds could modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism.

Pharmacokinetic Properties

Predicted pharmacokinetic properties suggest that 4-Bromo-2-fluoro-6-nitrobenzonitrile has high gastrointestinal absorption and can permeate the blood-brain barrier. This characteristic enhances its potential as a pharmaceutical agent targeting central nervous system disorders.

Comparative Analysis

A comparative analysis of structurally related compounds reveals insights into their biological activity:

Compound NameCAS NumberNotable Biological Activity
4-Bromo-2-fluoro-5-nitrobenzonitrile53415013Anticancer activity
4-Bromo-3-fluorobenzonitrile99277-71-1Antimicrobial properties
4-Chloro-2-fluoro-6-nitrobenzonitrile1807698-29-8Enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-fluoro-6-nitrobenzonitrile, considering competing reactivity of substituents?

A multi-step approach is typically required to address competing reactivity. For example:

  • Step 1 : Fluorination at the ortho position using a directed metalation strategy (e.g., LDA or Grignard reagents).
  • Step 2 : Bromination via electrophilic aromatic substitution (e.g., Br₂/FeBr₃), leveraging the electron-withdrawing effects of the fluorine and nitrile groups to direct bromine to the para position relative to fluorine .
  • Step 3 : Nitration using HNO₃/H₂SO₄, where the meta-directing effects of the nitrile and bromine groups guide nitro placement. Key considerations: Monitor reaction temperatures to minimize byproducts (e.g., di-brominated derivatives) and confirm regiochemistry via NMR and X-ray crystallography .

Q. How can researchers characterize 4-Bromo-2-fluoro-6-nitrobenzonitrile using spectroscopic and crystallographic methods?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine placement, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic proton environments.
  • IR : The nitrile stretch (~2200–2250 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1350–1550 cm⁻¹) should be prominent .
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing molecular geometry. Disorder in the nitro group may require higher-resolution data (<1.0 Å) .

Q. What stability considerations are critical for handling and storing this compound?

  • Photodegradation : Protect from UV light due to the nitro group’s photosensitivity.
  • Hygroscopicity : Store under inert gas (Ar/N₂) in sealed containers to prevent hydrolysis of the nitrile group.
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>200°C typically) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed computationally?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict charge distribution and reactive sites. For example:

  • The nitrile group deactivates the ring, directing nitration to the meta position relative to bromine.
  • Compare Mulliken charges or Fukui indices to validate preferred attack sites . Experimental validation: Use isotopic labeling (e.g., 15NO3^{15}\text{NO}_3^-) and LC-MS to track nitro group placement .

Q. What strategies resolve crystallographic disorder in the nitro group during X-ray analysis?

  • Data collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement : In SHELXL, apply restraints (e.g., DELU, SIMU) to model disordered oxygen atoms.
  • Validation : Check ADDSYM/PLATON for missed symmetry and R-factor convergence (<5%) .

Q. How do substituents (Br, F, NO₂) influence electronic properties and reactivity in cross-coupling reactions?

  • Hammett analysis : The σₚ values (Br: +0.23, F: +0.06, NO₂: +1.27) predict electron-withdrawing effects, reducing electron density at the para position.
  • Suzuki coupling : Bromine acts as a leaving group; electronic effects slow oxidative addition unless strong transmetallation agents (e.g., Pd(PPh₃)₄) are used.
  • DFT studies : Calculate LUMO maps to identify nucleophilic attack sites .

Q. What analytical methods detect trace impurities from incomplete nitration or bromination?

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to separate intermediates (e.g., mono-nitro derivatives).
  • GC-MS : Detect volatile byproducts (e.g., dibrominated analogs) using electron ionization .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on bromination regiochemistry in substituted benzonitriles?

  • Case study : Some literature reports bromine para to fluorine, while others note ortho placement.
  • Resolution : Conduct competitive bromination experiments with model compounds (e.g., 2-fluoro-6-nitrobenzonitrile) and analyze via 1H^{1}\text{H} NMR.
  • Mechanistic insight : Steric hindrance from the nitrile group may override electronic directing effects in certain solvents (e.g., DMF vs. CCl₄) .

Methodological Tools

  • Crystallography : SHELX suite , ORTEP-III .
  • Spectroscopy : NIST Chemistry WebBook , PubChem .
  • Computational : Gaussian (DFT), PLATON (symmetry validation).

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